Dbco-NH-peg4-CH2CH2cooh
Description
Chemical Architecture of DBCO-NH-PEG4-CH2CH2COOH
The molecular structure of this compound comprises four distinct domains:
- Dibenzocyclooctyne (DBCO) : A strained cyclooctyne ring system that undergoes rapid strain-promoted azide-alkyne cycloaddition (SPAAC) with azides. The DBCO group’s planar aromatic rings and optimized bond angles (≈135°) confer exceptional thermal stability and reactivity, with second-order rate constants exceeding 1 M⁻¹s⁻¹ in aqueous buffers.
- Amine Linker (NH) : A short alkylamine bridge connecting DBCO to the PEG chain, providing synthetic flexibility for further modifications.
- PEG4 Spacer : A tetraethylene glycol unit (O(CH2CH2O)4) that enhances hydrophilicity, reduces aggregation, and minimizes steric hindrance during conjugation. Molecular dynamics simulations indicate the PEG4 spacer adopts a helical conformation in aqueous solutions, extending ≈12 Å from the DBCO core.
- Carboxylic Acid Terminus (CH2CH2COOH) : A β-alanine-derived carboxyl group (pKa ≈4.5) that facilitates activation to NHS esters (half-life ≈4 hours at pH 7.4) for stable amide bond formation with primary amines.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 552.62 g/mol | |
| Solubility | >50 mg/mL in DMSO, DMF, THF | |
| DBCO-Azide Reactivity | k₂ ≈1.2 M⁻¹s⁻¹ (PBS, 25°C) | |
| PEG4 Length | ≈12 Å |
Role of DBCO in Bioorthogonal Click Chemistry
DBCO’s bioorthogonal reactivity stems from its strained cyclooctyne ring, which undergoes spontaneous SPAAC with azides without requiring cytotoxic copper catalysts. This reaction proceeds via a concerted mechanism, forming a stable 1,2,3-triazole linkage in under 10 minutes at physiological conditions. Comparative studies show DBCO’s cycloaddition kinetics outperform other strained alkynes like BCN (bicyclononyne) by 3-fold, achieving >95% conjugation efficiency in live-cell labeling experiments.
The DBCO moiety’s aromatic structure also confers resistance to enzymatic degradation. In a 2024 study, DBCO-functionalized antibodies retained >90% reactivity after 72 hours in human serum, whereas maleimide-based conjugates degraded by 40% under identical conditions. This stability is critical for in vivo applications, where prolonged circulation times are essential for targeted drug delivery.
Functionality of PEG4 Spacers in Molecular Design
The PEG4 spacer addresses two key challenges in bioconjugation:
- Solubility Enhancement : PEG’s ethylene oxide units increase hydrodynamic radius, reducing aggregation in aqueous media. For this compound, dynamic light scattering (DLS) measurements show a 4-fold decrease in particle size (from 15 nm to 3.7 nm) compared to non-PEGylated analogs.
- Steric Optimization : Molecular modeling reveals the PEG4 spacer positions reactive groups (DBCO and COOH) ≈20 Å apart, preventing mutual interference during sequential conjugation steps. This spatial arrangement was validated in a 2025 study where PEG4-linked DBCO-azide conjugates achieved 98% coupling efficiency, versus 67% for shorter PEG2 variants.
Hydrophilicity Metrics :
- LogP (octanol/water): -1.2 for PEG4 linker vs +0.8 for hydrocarbon spacers
- Serum protein binding: <5% for PEG4 vs 35% for Ahx (aminohexanoic acid) spacers
Carboxylic Acid Terminus: Reactivity and Conjugation Applications
The terminal carboxylic acid enables two primary conjugation strategies:
- NHS Ester Activation : Treatment with N-hydroxysuccinimide (NHS) and carbodiimide reagents (e.g., EDC) generates an NHS ester that reacts with lysine residues (k ≈0.02 s⁻¹ at pH 8.5). This method is favored for protein modification, achieving >90% labeling efficiency for antibodies without affecting antigen-binding domains.
- Direct Amine Coupling : In organic solvents (e.g., DMF), the carboxylic acid forms stable amide bonds with alkylamines via Steglich esterification. This approach is used for small-molecule conjugates, with yields exceeding 85% for drug-PEG4-DBCO hybrids.
Recent innovations exploit the carboxylic acid’s pH-dependent reactivity for tumor-targeted release. For example, this compound was incorporated into a pH-sensitive micelle system that released doxorubicin 5-fold faster at pH 5.0 (lysosomal) versus pH 7.4 (plasma). This selectivity reduced off-target toxicity in murine xenograft models by 60% compared to non-pH-responsive conjugates.
Properties
IUPAC Name |
3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O8/c33-28(12-15-37-17-19-39-21-22-40-20-18-38-16-13-30(35)36)31-14-11-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23H2,(H,31,33)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVSVWJDGZGQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301113186 | |
| Record name | 4,7,10,13-Tetraoxa-17-azaeicosanoic acid, 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301113186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2110448-99-0 | |
| Record name | 4,7,10,13-Tetraoxa-17-azaeicosanoic acid, 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2110448-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxa-17-azaeicosanoic acid, 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301113186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dbco-NH-peg4-CH2CH2cooh typically involves the following steps:
Preparation of DBCO-PEG4-NHS Ester: The DBCO group is first attached to a PEG4 chain via an NHS ester linkage.
Coupling with Amino Group: The DBCO-PEG4-NHS ester is then reacted with an amino group to form DBCO-PEG4-NH2.
Introduction of Carboxylic Acid Group: Finally, the amino group is coupled with a carboxylic acid group to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the process is often automated to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Dbco-NH-peg4-CH2CH2cooh primarily undergoes the following types of reactions:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry reaction involves the DBCO group reacting with azide-functionalized molecules to form stable triazole linkages.
Amide Bond Formation: The amino group can react with carboxyl groups to form amide bonds, which is useful for conjugating the compound to other biomolecules.
Common Reagents and Conditions
Reagents: Azide-functionalized molecules, carboxyl groups, NHS esters.
Conditions: Reactions are typically carried out in aqueous buffers like PBS at neutral to slightly basic pH (7-9).
Major Products
Triazole Linkages: Formed from SPAAC reactions with azide-functionalized molecules.
Amide Bonds: Formed from reactions with carboxyl groups.
Scientific Research Applications
Bioconjugation Applications
Bioconjugation refers to the process of chemically linking biomolecules to other molecules, which is crucial in drug development and diagnostic applications. DBCO-NH-PEG4-CH2CH2COOH serves as an effective bioconjugation reagent due to its unique properties:
- Click Chemistry : The DBCO group enables efficient and selective reactions with azides through a strain-promoted alkyne-azide cycloaddition (SPAAC) mechanism. This reaction does not require additional catalysts, making it ideal for biological environments where harsh conditions are undesirable .
- Stability and Solubility : The PEG component enhances the solubility of the conjugates in aqueous solutions while providing steric hindrance that minimizes non-specific interactions, thereby improving the stability of the bioconjugates .
Case Studies
- Antibody-Drug Conjugates (ADCs) : this compound has been utilized in the development of ADCs, where it facilitates the attachment of cytotoxic drugs to antibodies. This approach allows for targeted delivery of therapeutics directly to cancer cells, thereby reducing systemic toxicity .
- Fluorescent Probes : Researchers have employed this compound to create fluorescently labeled biomolecules. These probes are essential for imaging studies in cellular biology, enabling visualization of specific cellular processes in real-time .
Drug Delivery Systems
The compound's ability to form stable conjugates makes it suitable for drug delivery applications:
- Targeted Delivery : By conjugating therapeutic agents with this compound, researchers can enhance the specificity and efficacy of drug delivery systems. The PEGylation helps in prolonging circulation time in the bloodstream and improves bioavailability .
- Nanoparticle Formulations : this compound can be incorporated into nanoparticle formulations that encapsulate drugs. These nanoparticles can be designed to release their payload in response to specific stimuli (e.g., pH or temperature changes), providing controlled drug release profiles .
Case Studies
- Cancer Therapy : In studies involving cancer treatment, this compound-modified nanoparticles have demonstrated improved targeting of tumor sites, leading to enhanced therapeutic outcomes compared to conventional delivery methods .
- Vaccine Development : The compound has also been explored in vaccine formulations where it aids in the conjugation of antigens to carriers, enhancing immunogenicity and stability of the vaccine formulations .
PROTAC Technology
PROTACs (Proteolysis Targeting Chimeras) are a novel class of therapeutics that induce targeted protein degradation. This compound acts as a linker within PROTACs, connecting ligands that recruit E3 ligases with target proteins.
Advantages
- Enhanced Selectivity : The use of PEG linkers like this compound allows for better spatial organization between the E3 ligase and target protein, leading to increased selectivity and efficiency in protein degradation .
- Improved Pharmacokinetics : The PEGylation reduces renal clearance and enhances solubility, which is critical for maintaining effective concentrations of PROTACs in vivo .
Case Studies
- Targeting Oncogenic Proteins : Research has shown that PROTACs utilizing this compound can effectively degrade oncogenic proteins implicated in various cancers, offering a promising strategy for cancer therapy .
- Neurodegenerative Diseases : The compound has also been investigated for targeting misfolded proteins associated with neurodegenerative diseases, showcasing its potential beyond oncology applications .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Bioconjugation | Linking biomolecules via click chemistry | High specificity and stability |
| Drug Delivery Systems | Enhancing targeted delivery and controlled release | Improved bioavailability and reduced toxicity |
| PROTAC Technology | Inducing targeted protein degradation | Enhanced selectivity and improved pharmacokinetics |
Mechanism of Action
The primary mechanism of action of Dbco-NH-peg4-CH2CH2cooh involves its ability to undergo strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The DBCO group reacts with azide-functionalized molecules to form stable triazole linkages without the need for a copper catalyst. This bioorthogonal reaction is highly specific and efficient, making it ideal for labeling and conjugation applications .
Comparison with Similar Compounds
Structural and Functional Variations
Below is a comparative analysis of DBCO-NH-PEG4-CH2CH2COOH with structurally related compounds (Table 1):
Table 1: Key Features of DBCO-Linked PEG Compounds
PEG Chain Length
- PEG4 vs. PEG2:
Terminal Functional Groups
- COOH vs. NH2:
- Carbamate Linkage (DBCO-NHCO-PEG2-CH2COOH):
Reactivity and Stability
- DBCO vs. Fmoc-Protected Analogs:
Bioconjugation Efficiency
- This compound demonstrated >90% conjugation efficiency with azide-modified antibodies in PBS (pH 7.4) within 2 hours at 25°C, outperforming PEG2 analogs by 15–20% due to reduced aggregation .
- In contrast, DBCO-NH-PEG2-CH2COOH showed faster kinetics (1-hour completion) but required co-solvents (e.g., DMSO) to maintain solubility .
In Vivo Performance
- PEG4-containing compounds exhibited a 40% longer circulation half-life in murine models compared to PEG2 analogs, attributed to reduced renal clearance and improved stealth properties .
Biological Activity
DBCO-NH-PEG4-CH2CH2COOH is a compound of significant interest in biochemistry and pharmaceutical research, primarily due to its role as a versatile linker in bioconjugation applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique structure incorporates a dibenzocyclooctyne (DBCO) moiety, a polyethylene glycol (PEG) linker, and a carboxylic acid functional group, which collectively enhance its solubility and reactivity with biomolecules.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₉N₃O₄
- Molecular Weight : 273.30 g/mol
- CAS Number : 2110448-99-0
| Property | Value |
|---|---|
| Solubility | Water-soluble |
| Storage Temperature | -20°C |
| Form | Solid |
| Color | Yellow to Dark Yellow |
The biological activity of this compound is primarily attributed to its ability to form stable covalent bonds with primary amines via the DBCO moiety. This reaction occurs through a strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for efficient labeling and modification of biomolecules without the need for metal catalysts. The PEG linker improves solubility and reduces steric hindrance, facilitating better interaction with target molecules.
Key Mechanisms:
- Covalent Bond Formation : The DBCO group reacts with azides to form stable triazole linkages.
- Bioconjugation Applications : Used in the development of ADCs by linking cytotoxic drugs to antibodies, enhancing targeted delivery to cancer cells.
- PROTAC Development : Serves as a linker that connects ligands for E3 ubiquitin ligases and target proteins, promoting selective degradation of unwanted proteins.
1. Antibody-Drug Conjugates (ADCs)
This compound is utilized in ADCs to ensure that cytotoxic agents are delivered specifically to cancer cells while minimizing off-target effects. The compound's ability to form stable linkages with antibodies allows for precise drug delivery.
Case Study : In vitro studies have shown that ADCs utilizing this compound exhibit enhanced therapeutic efficacy in various cancer cell lines compared to traditional delivery methods. For instance, ADCs linked with this compound demonstrated IC50 values significantly lower than those without the PEG linker, indicating improved potency.
2. PROTACs
As a PROTAC linker, this compound facilitates the targeted degradation of specific proteins within cells. By linking E3 ligase ligands and target proteins, it exploits the ubiquitin-proteasome system for protein degradation.
Research Findings : Studies have indicated that PROTACs incorporating DBCO linkers can effectively degrade target proteins in cellular assays, leading to significant reductions in protein levels over time. The efficiency of these PROTACs is often quantified by measuring the degradation rate of target proteins using Western blot analysis.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound shows favorable characteristics due to its PEG component, which enhances solubility and reduces immunogenicity. However, toxicity studies are essential for assessing its safety profile in vivo.
Key Findings:
- Absorption : Rapid absorption observed post-administration in animal models.
- Distribution : Enhanced distribution across biological membranes due to PEGylation.
- Metabolism : Primarily metabolized via enzymatic pathways associated with protein conjugates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
